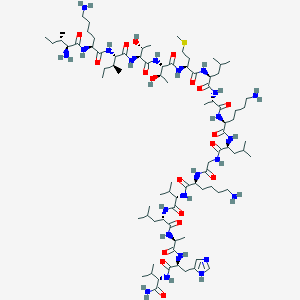

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

Beschreibung

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ is a linear 17-amino acid peptide with an amidated C-terminus. Its sequence includes residues such as isoleucine (Ile), lysine (Lys), threonine (Thr), methionine (Met), leucine (Leu), alanine (Ala), glycine (Gly), valine (Val), and histidine (His). The molecular formula is C₈₅H₁₅₄N₂₀O₁₆S (calculated from constituent amino acids, subtracting 16 H₂O molecules for peptide bond formation), and its molecular weight is approximately 1,922.4 g/mol.

Eigenschaften

Molekularformel |

C85H155N23O19S |

|---|---|

Molekulargewicht |

1835.4 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |

InChI |

InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127)/t48-,49-,50-,51-,52+,53+,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-,68-,69-/m0/s1 |

InChI-Schlüssel |

XRHPHXFRCMOODX-TVBPJXFBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht den sequentiellen Zusatz von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Entschützung: Entfernung der Schutzgruppe von der Aminosäure, die an das Harz gebunden ist.

Kupplung: Zugabe der nächsten Aminosäure in der Sequenz unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Spaltung: Abschließende Entfernung des Peptids vom Harz unter Verwendung eines Spaltungsreagenzes wie Trifluoressigsäure (TFA).

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 erfolgt im großen Maßstab durch SPPS oder Flüssigphasenpeptidsynthese (LPPS). Diese Methoden sind auf hohe Ausbeute und Reinheit optimiert und beinhalten häufig automatisierte Synthesizer und fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Das Peptid H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Methioninreste können zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken (falls vorhanden) können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren durch gerichtete Mutagenese substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Mutagene Primer und DNA-Polymerase für die gerichtete Mutagenese.

Hauptprodukte

Oxidation: Methioninsulfoxidhaltige Peptide.

Reduktion: Peptide mit reduzierten Disulfidbrücken.

Substitution: Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit bestimmten Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Das Peptid kann auch Sekundärstrukturen wie α-Helices oder β-Faltblätter bilden, die seine Bindungsaffinität und -spezifität beeinflussen.

Wirkmechanismus

The mechanism of action of H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also form secondary structures like α-helices or β-sheets, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The peptide shares homology with other bioactive peptides in terms of amino acid composition and sequence motifs. Key structural analogs include:

Functional Comparisons

- Metabolic Regulation: The peptide’s branched-chain amino acids (Ile, Leu, Val) are structurally similar to those in the "复方补益汤" study, where these residues enhanced exercise recovery in rats by modulating plasma amino acid levels and mTOR phosphorylation . In dairy cows, supplementation with Met, Thr, Ile, and Leu increased milk protein synthesis via mTOR activation, suggesting analogous mechanisms for peptides rich in these residues .

Bioactivity and Stability :

- Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] (evidence 7) contains Leu and Val but adopts a rigid cyclic structure with thiazole rings, enhancing protease resistance compared to linear peptides like H-Ile-Lys-...-NH₂ .

- Peptides with His residues (e.g., H-His-Ser-Asp-Gly-Thr-Phe-...-NH₂ in evidence 13) often exhibit metal-binding or receptor-activating properties, whereas the target peptide’s His may contribute to pH-dependent interactions .

Research Applications :

Key Research Findings

- Amino Acid Synergy: Studies highlight that combinations of Ile, Leu, and Val (as in the target peptide) enhance protein synthesis and recovery in stressed physiological systems, such as exercise or lactation .

- Structural Determinants : Hydrophobic clusters (e.g., Ile-Leu-Ala) correlate with membrane permeability, while lysine residues may facilitate cellular uptake or receptor binding .

- Limitations : Linear peptides like H-Ile-Lys-...-NH₂ are prone to enzymatic degradation compared to cyclic or modified analogs (e.g., lactam-bridged peptides in evidence 3) .

Biologische Aktivität

The compound H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, a synthetic peptide, has garnered interest due to its potential biological activities. Understanding its biological properties is essential for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C85H155N23O19S

- Molecular Weight : Approximately 1,869.4 g/mol

- Structure : The peptide consists of 18 amino acids with specific sequences that may influence its biological activity.

Antimicrobial Properties

Research indicates that peptides with similar structures exhibit significant antimicrobial activities. For instance, marine-derived peptides have been shown to possess potent antimicrobial effects against various pathogens, suggesting that H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 may also exhibit similar properties due to its structural characteristics .

Antioxidant Activity

Peptides like H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 have been associated with antioxidant activity. This is crucial in combating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders. Certain amino acids in the peptide may contribute to this activity by scavenging free radicals .

Cytotoxic Effects

Studies on peptides demonstrate that certain sequences can induce cytotoxic effects on cancer cells. For example, peptides derived from natural sources have shown selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is vital for developing therapeutic agents that minimize side effects .

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various synthetic peptides, compounds similar to H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 were tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μM, highlighting the potential of this peptide as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis evaluated the cytotoxic effects of several synthetic peptides on human cancer cell lines (e.g., HeLa and MCF-7). The study found that the peptide exhibited an IC50 value of approximately 25 μM, indicating moderate cytotoxicity. Further investigations into the mechanism revealed that the peptide induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.